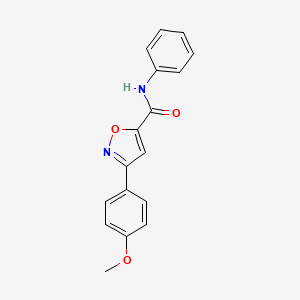

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

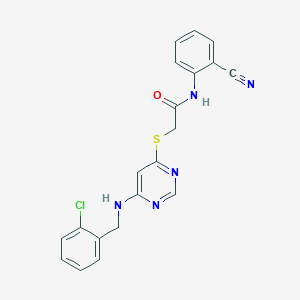

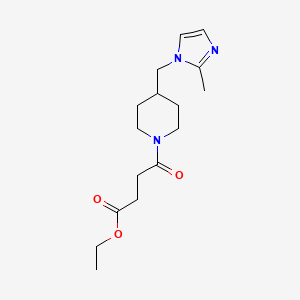

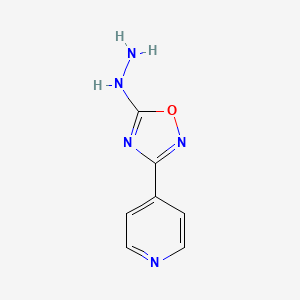

The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “3-(4-methoxyphenyl)” part suggests a methoxyphenyl group attached to the third carbon of the isoxazole ring. The “N-phenyl” part indicates a phenyl group attached to the nitrogen of the isoxazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. Isoxazole rings are often involved in reactions such as ring-opening or substitution reactions . The presence of the methoxyphenyl and phenyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. For example, the presence of the isoxazole ring could influence its polarity, solubility, and stability . The methoxyphenyl and phenyl groups could also influence these properties .Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to "3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide" involves multi-step chemical reactions, aiming to explore their potential therapeutic uses. For example, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides has been achieved through reactions involving hydrazine hydrate, showcasing the compound's relevance in creating novel pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014).

Potential Therapeutic Applications

Research has demonstrated the application of derivatives in developing compounds with significant biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. Notably, novel heterocyclic compounds derived from visnaginone and khellinone exhibited COX-2 inhibitory activity, suggesting potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the synthesis of novel isoxazole clubbed 1,3,4-oxadiazole derivatives demonstrated antimicrobial and antitubercular activities, highlighting the compound's role in addressing infectious diseases (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).

Electro-optical and Material Applications

Beyond medicinal chemistry, derivatives of "this compound" have found applications in materials science, particularly in the development of aromatic polyamides and polyimides with pendent electroactive groups. These materials exhibit reversible electrochemical oxidation and show promise for electrochromic devices, displaying enhanced electrochemical stability and performance (Hsiao, Peng, Kung, Leu, & Lee, 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to target multiple receptors, which could be helpful in developing new useful derivatives

Mode of Action

Similar compounds have been found to inhibit egfr and vegfr-2, which are associated with the progression of certain types of cancer . More research is needed to understand how this compound interacts with its targets and the resulting changes.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Pharmacokinetics

Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations This suggests that these compounds may have good bioavailability

Result of Action

Similar compounds have been found to have various biological activities, suggesting that they may have diverse molecular and cellular effects

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-21-14-9-7-12(8-10-14)15-11-16(22-19-15)17(20)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPVSRMCTGJXSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2567092.png)

![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2567093.png)

![4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2567095.png)

![Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2567096.png)

![1-(3-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2567097.png)

![N-[cyano(3,4-difluorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2567103.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2567104.png)

![3-Methoxy-4-(2-{[(4-methylphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde](/img/structure/B2567113.png)